molecular formula C22H23N3O2S B4424161 1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide

1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide

Cat. No.: B4424161
M. Wt: 393.5 g/mol
InChI Key: UTEBQTPQDGNRKN-UHFFFAOYSA-N
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Description

1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a pyridine group

Preparation Methods

The synthesis of 1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, such as palladium or copper, and other organic reagents like boronic acids and halides .

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyridine and thiophene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide include other pyrrolidine derivatives and thiophene-containing compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents. For example:

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-carboxylic acid and its derivatives.

    Thiophene-containing compounds: Compounds such as 2-thiophenemethanol and its derivatives.

The uniqueness of this compound lies in its combination of these functional groups, which can result in unique chemical and biological properties .

Properties

IUPAC Name

1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-10-11-18(28-16)15-25-13-5-8-20(25)22(26)24-19-7-2-3-9-21(19)27-17-6-4-12-23-14-17/h2-4,6-7,9-12,14,20H,5,8,13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEBQTPQDGNRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Reactant of Route 2
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Reactant of Route 4
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1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide
Reactant of Route 6
1-[(5-methylthiophen-2-yl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide

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